molecular formula C11H18O3 B14209309 Methyl 6,6-dimethyl-3-oxooct-7-enoate CAS No. 835597-69-8

Methyl 6,6-dimethyl-3-oxooct-7-enoate

Cat. No.: B14209309
CAS No.: 835597-69-8
M. Wt: 198.26 g/mol
InChI Key: IZURZWUZGOEAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6,6-dimethyl-3-oxooct-7-enoate is a chemical compound with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.259 g/mol . It is also known by its synonym, 7-Octenoic acid, 6,6-dimethyl-3-oxo-, methyl ester . This compound is characterized by its unique structure, which includes a methyl ester group, a ketone group, and a double bond within an octane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,6-dimethyl-3-oxooct-7-enoate typically involves the esterification of 7-Octenoic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to drive the reaction to completion. Another method involves the use of dimethyl carbonate as a methylating agent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-dimethyl-3-oxooct-7-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6,6-dimethyl-3-oxooct-7-enoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6,6-dimethyl-3-oxooct-7-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester and ketone groups play crucial roles in its reactivity and binding affinity. Pathways involved may include enzymatic hydrolysis and redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of ester, ketone, and alkene functionalities makes it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

835597-69-8

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 6,6-dimethyl-3-oxooct-7-enoate

InChI

InChI=1S/C11H18O3/c1-5-11(2,3)7-6-9(12)8-10(13)14-4/h5H,1,6-8H2,2-4H3

InChI Key

IZURZWUZGOEAKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)CC(=O)OC)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.